molecular formula C17H20ClN5O2 B1212481 1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine CAS No. 85872-51-1

1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine

Cat. No.: B1212481
CAS No.: 85872-51-1
M. Wt: 361.8 g/mol
InChI Key: SENJBFBVCXOUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound has been extensively studied for its pharmacological properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

PACPX can be synthesized through a multi-step process involving the alkylation of xanthine derivatives. The key steps include:

Industrial Production Methods

Industrial production of PACPX involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

PACPX undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted xanthine derivatives, which can have different pharmacological properties .

Scientific Research Applications

PACPX has a wide range of scientific research applications, including:

Mechanism of Action

PACPX exerts its effects by selectively binding to and antagonizing the adenosine A1 receptor. This receptor is involved in various physiological processes, including the regulation of heart rate, neurotransmitter release, and renal function. By blocking the A1 receptor, PACPX can modulate these processes and has potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PACPX

PACPX is unique due to its high selectivity and potency as an A1 receptor antagonist. It is 1,600 times more potent as an A1 receptor antagonist compared to other xanthine derivatives, making it a valuable tool in pharmacological research .

Properties

CAS No.

85872-51-1

Molecular Formula

C17H20ClN5O2

Molecular Weight

361.8 g/mol

IUPAC Name

8-(2-amino-4-chlorophenyl)-1,3-dipropyl-7H-purine-2,6-dione

InChI

InChI=1S/C17H20ClN5O2/c1-3-7-22-15-13(16(24)23(8-4-2)17(22)25)20-14(21-15)11-6-5-10(18)9-12(11)19/h5-6,9H,3-4,7-8,19H2,1-2H3,(H,20,21)

InChI Key

SENJBFBVCXOUFE-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=C(C=C(C=C3)Cl)N

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=C(C=C(C=C3)Cl)N

Key on ui other cas no.

85872-51-1

Synonyms

1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine
PACPX
PAPCX

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine was synthesized by a modification of the method of Pfleiderer and Kempter (Ang. Int. Ed. 6:259-260, 1967). 2-nitro-4-chlorobenzoic acid (0.02 mol) was dissolved in 30 ml of methanol. 1,3-dipropyl-5-nitroso-6-aminouracil (0.01 mol) was added with stirring, followed by 0.2 mol diisopropylcarbodiimide (DICD).
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.